molecular formula C11H16O2 B7896394 2-(3-propoxyphenyl)ethanol

2-(3-propoxyphenyl)ethanol

Cat. No.: B7896394
M. Wt: 180.24 g/mol
InChI Key: KXPYIRPLRVWLRB-UHFFFAOYSA-N
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Description

2-(3-Propoxyphenyl)ethanol is an organic compound with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol It is characterized by the presence of a phenyl ring substituted with a propoxy group and an ethanol moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-(3-Propoxyphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: 3-Propoxybenzaldehyde, 3-propoxybenzoic acid

    Reduction: 3-Propoxyphenylmethane, 3-propoxyphenylether

    Substitution: 3-Propoxyphenyl chloride, 3-propoxyphenyl bromide

Comparison with Similar Compounds

Uniqueness: 2-(3-Propoxyphenyl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its propoxy group enhances its solubility and reactivity compared to other similar compounds .

Properties

IUPAC Name

2-(3-propoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-2-8-13-11-5-3-4-10(9-11)6-7-12/h3-5,9,12H,2,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPYIRPLRVWLRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-hydroxyphenethyl alcohol (1.50 g), bromopropane (1.3 ml, 14.9 mmol), potassium carbonate (2.25 g) and acetone (50 ml) was heated at reflux for 3 days. After concentration under reduced pressure, the residue was mixed with water and was extracted with ethyl acetate. The organic layer was washed with a 1 N aqueous solution of sodium hydroxide and an aqueous saturated solution of sodium chloride, and was dried with magnesium sulfate. The resulting organic layer was concentrated under reduced pressure to obtain 3-propoxyphenethyl alcohol (1.70 g) as a light yellow, oily substance.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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